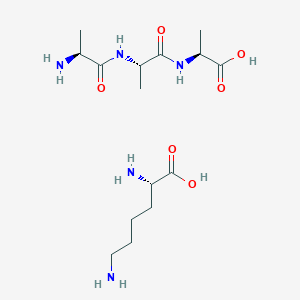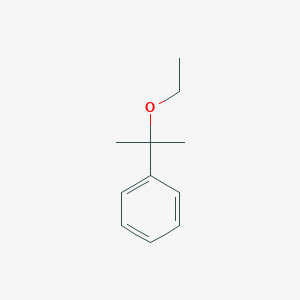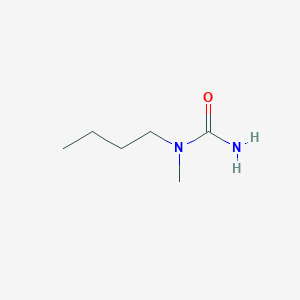
N-Butyl-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-methylurea (BMU) is a chemical compound that belongs to the class of N-alkyl-N'-methylureas. It is a colorless liquid with a faint odor and is soluble in water and organic solvents. BMU has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-Butyl-N-methylurea is not fully understood, but it is believed to act as a nucleophile in chemical reactions due to the presence of the urea functional group. N-Butyl-N-methylurea can also form hydrogen bonds with other molecules, which can affect the reactivity and selectivity of chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of N-Butyl-N-methylurea. However, studies have shown that N-Butyl-N-methylurea can be metabolized by liver enzymes and excreted in urine. N-Butyl-N-methylurea has also been reported to have low acute toxicity and is not expected to cause significant adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-Butyl-N-methylurea has several advantages for use in lab experiments, including its high solubility in water and organic solvents, low toxicity, and availability. However, N-Butyl-N-methylurea also has some limitations, such as its relatively high cost and limited commercial availability.
Zukünftige Richtungen
There are several future directions for research on N-Butyl-N-methylurea, including:
1. Development of new synthetic methods for N-Butyl-N-methylurea with improved yield and selectivity.
2. Investigation of the catalytic properties of N-Butyl-N-methylurea in various reactions, including asymmetric catalysis.
3. Synthesis of new materials using N-Butyl-N-methylurea as a building block, such as metal-organic frameworks and polymers.
4. Study of the biological activity of N-Butyl-N-methylurea and its potential applications in drug discovery and development.
5. Investigation of the environmental impact of N-Butyl-N-methylurea and its degradation products.
In conclusion, N-Butyl-N-methylurea is a versatile and promising chemical compound with potential applications in various scientific fields. Further research is needed to fully understand its properties and potential uses.
Synthesemethoden
N-Butyl-N-methylurea can be synthesized by reacting butylamine and dimethyl carbonate in the presence of a base catalyst. The reaction can be carried out at room temperature and atmospheric pressure, and the yield of N-Butyl-N-methylurea can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-methylurea has been extensively studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and material science. N-Butyl-N-methylurea has been used as a solvent and a reagent in chemical reactions, such as the synthesis of carbamates and ureas. N-Butyl-N-methylurea has also been used as a ligand in coordination chemistry and as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of nitroarenes. In material science, N-Butyl-N-methylurea has been used as a building block for the synthesis of polymers and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
135124-62-8 |
|---|---|
Produktname |
N-Butyl-N-methylurea |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
1-butyl-1-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-8(2)6(7)9/h3-5H2,1-2H3,(H2,7,9) |
InChI-Schlüssel |
ABWBRDVCEGJZJF-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)N |
Kanonische SMILES |
CCCCN(C)C(=O)N |
Synonyme |
Urea, N-butyl-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
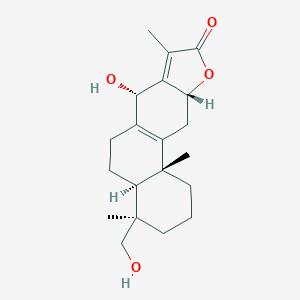
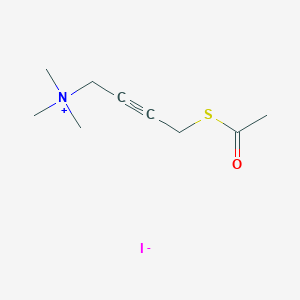
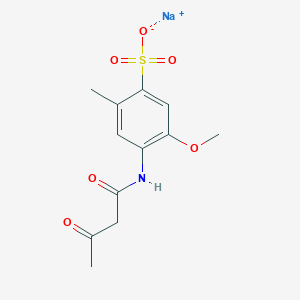
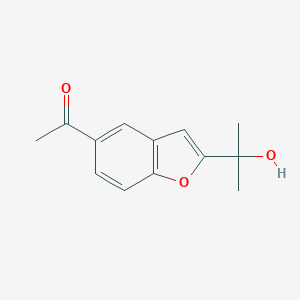
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)

